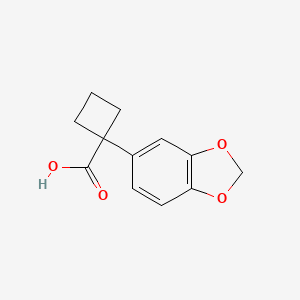

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

Description

Structural Significance and Research Rationale

The scientific interest in 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid stems from the proven significance of its constituent parts: the benzodioxole ring and the cyclobutane (B1203170) scaffold.

The benzodioxole (or methylenedioxyphenyl) group is a prominent structural motif found in numerous natural products and is a versatile precursor in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comwikipedia.org The fusion of a benzene (B151609) ring with a dioxole ring creates a stable heterocyclic compound with unique electronic properties. chemicalbook.com In medicinal chemistry, benzodioxole derivatives are investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties. chemicalbook.comnajah.edumdpi.com

The cyclobutane ring is a four-membered carbocycle that provides a rigid, three-dimensional structure, which is an increasingly sought-after feature in modern drug design to "escape from flatland". researchgate.net Historically underrepresented in medicinal chemistry, the cyclobutane scaffold has seen a surge in interest due to improved synthetic methods. nih.govnih.gov Its incorporation into drug candidates can offer several advantages, such as inducing conformational restriction, increasing metabolic stability, reducing planarity, and serving as a bioisosteric replacement for other groups like phenyl rings or alkenes. nih.govnih.gov

The rationale for investigating 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid and its analogs is based on the hypothesis that combining these two valuable scaffolds can lead to novel compounds with synergistic or unique biological activities. The rigid cyclobutane core can precisely orient the benzodioxole moiety for optimal interaction with biological targets, while the benzodioxole group provides a key pharmacophoric element.

Historical Development and Context of Cyclobutane and Benzodioxole Scaffolds in Chemical Research

The journey of both the cyclobutane and benzodioxole scaffolds in chemical research has been rich and distinct.

The cyclobutane ring was for a long time considered a niche structural motif, often overlooked due to perceived ring strain and synthetic challenges. researchgate.netnih.gov Early synthetic efforts targeting cyclobutane structures were complex, and the history of synthesizing even simple derivatives like 1,3-cyclobutanedicarboxylic acid is marked by mistaken identities and erroneous reports dating back to the late 19th century. okstate.edu However, contemporary advancements in synthetic organic chemistry have made cyclobutane building blocks more accessible. nih.gov This has allowed medicinal chemists to increasingly exploit their unique stereochemical and conformational properties, leading to their inclusion in drug candidates for conditions like autoimmune diseases. nih.gov

The 1,3-benzodioxole (B145889) scaffold has a longer history of utilization, largely due to its prevalence in nature. wikipedia.org It is the core structure of safrole, a compound found in various plants. mdpi.com Historically, benzodioxole has been a key intermediate in the synthesis of fragrances, pesticides, and pharmaceuticals. chemicalbook.comwikipedia.org Its synthesis, typically involving the condensation of catechol with a methylene (B1212753) source, has been well-established for decades. chemicalbook.com The consistent presence of the benzodioxole moiety in bioactive molecules has cemented its status as a privileged scaffold in drug discovery. najah.edumdpi.com

Overview of Current Research Areas Pertaining to the Compound and its Analogs

While specific research on 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid itself is not extensively published, significant research is being conducted on its analogs and the broader classes of benzodioxole and cyclobutane derivatives. This research provides a clear indication of the potential applications for this hybrid structure.

Benzodioxole analogs are actively being synthesized and evaluated for a range of biological activities. Current studies focus on creating derivatives with potent anticancer activity, with some compounds showing enhanced efficacy compared to natural products like piperine. nih.gov Research has demonstrated that benzodioxole-containing molecules can possess significant antioxidant, antidiabetic, and antimicrobial properties. najah.edumdpi.com For instance, certain carboxamide derivatives of benzodioxole have shown promising results against various cancer cell lines, while others have been investigated as potential antidiabetic agents. najah.edumdpi.com

Cyclobutane-containing molecules are being explored for their ability to impart favorable pharmacokinetic properties to drug candidates. nih.gov The rigid nature of the cyclobutane ring is utilized to create conformationally restricted analogs of known drugs, potentially leading to improved potency and selectivity. researchgate.net A notable area of research is in the development of inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORγt), which plays a role in autoimmune diseases. nih.gov The synthesis of complex, multi-substituted cyclobutane scaffolds remains an active field of chemical research. acs.orgacs.org

Research on analogs combining these motifs explores the synthesis of novel chemical entities. For example, an analog where the cyclobutane ring is replaced by a cyclopropane (B1198618) ring, 1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde, has been synthesized. chemsynthesis.com Another related analog, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, was designed as a capsaicin-like molecule and showed relevant cytotoxicity against a breast cancer cell line. researchgate.net This demonstrates an active interest in combining the benzodioxole core with small, constrained rings to generate new compounds for biological screening, particularly in oncology.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)12(4-1-5-12)8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWQYJNPXGQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves the imaginary disassembly of the target molecule into simpler, commercially available starting materials. organic-chemistry.org For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid, the primary disconnections are at the C-C bond connecting the benzodioxole and cyclobutane (B1203170) rings, and within the cyclobutane ring itself.

A logical retrosynthetic approach would disconnect the molecule into a benzodioxole-containing nucleophile or electrophile and a cyclobutanecarboxylic acid derivative. Alternatively, the cyclobutane ring could be formed with the benzodioxole moiety already attached to one of the precursors. This leads to the identification of key building blocks that are crucial for the synthesis.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid are derivatives of 1,1-cyclobutanedicarboxylic acid and benzodioxole.

1,1-Cyclobutanedicarboxylic Acid: This compound is a versatile precursor to the cyclobutanecarboxylic acid moiety. It can be synthesized through various methods, including the condensation of diethyl malonate with 1,3-dibromopropane. nih.gov The resulting diethyl 1,1-cyclobutanedicarboxylate can then be hydrolyzed to yield 1,1-cyclobutanedicarboxylic acid. nih.gov Subsequent selective decarboxylation, often achieved by heating, affords cyclobutanecarboxylic acid. researchgate.net

Benzodioxole Intermediates: 1,3-Benzodioxole (B145889), also known as methylenedioxybenzene, serves as the foundational structure for the benzodioxole portion of the target molecule. nih.gov It is typically synthesized from catechol and a methylene (B1212753) source, such as dihalomethane, in the presence of a base. nih.gov Functionalized benzodioxole intermediates, such as 5-bromo-1,3-benzodioxole or piperonal, can be employed to introduce the cyclobutane ring at the desired position. These intermediates are often prepared from catechol through electrophilic substitution or other functional group interconversions. researchgate.net

| Precursor Compound | Starting Materials | Key Synthetic Transformation |

| 1,1-Cyclobutanedicarboxylic Acid | Diethyl malonate, 1,3-dibromopropane | Malonic ester synthesis |

| Benzodioxole | Catechol, Dihalomethane | Williamson ether synthesis |

Contemporary Synthetic Approaches for the Cyclobutane Moiety

The construction of the four-membered cyclobutane ring is a significant challenge in organic synthesis due to the inherent ring strain. Several modern synthetic methods have been developed to address this challenge with improved efficiency and stereocontrol.

[2+2] Cycloaddition Strategies

[2+2] cycloaddition reactions are among the most powerful and widely used methods for the synthesis of cyclobutane rings. kib.ac.cn These reactions involve the union of two two-carbon components to form the four-membered ring.

Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefinic compounds to induce a cycloaddition reaction. acs.org For the synthesis of the target molecule, a substituted styrene (B11656) derived from benzodioxole could be reacted with an appropriate alkene under photochemical conditions. The regioselectivity and stereoselectivity of these reactions can often be controlled by the electronic properties and steric bulk of the substituents on the reacting alkenes.

Thermal [2+2] Cycloaddition: While less common for simple alkenes due to high activation energies, thermal [2+2] cycloadditions are effective for activated alkenes such as ketenes. The reaction of a ketene (B1206846) with an alkene, known as the Staudinger synthesis, can produce a cyclobutanone (B123998), which can then be further functionalized.

Atom Transfer Radical Cyclization (ATRC) Approaches

Atom Transfer Radical Cyclization (ATRC) provides a versatile method for the formation of cyclic structures, including cyclobutanes. This method involves the generation of a radical species that undergoes an intramolecular cyclization onto a double bond. The key to ATRC is the use of a transition metal catalyst to reversibly transfer a halogen atom, thereby controlling the radical concentration and minimizing side reactions. For the synthesis of a substituted cyclobutane, a precursor with a terminal alkene and a suitably positioned halogen atom can be cyclized using a copper or ruthenium catalyst.

Decarboxylative Methods for Cyclobutanecarboxylic Acid Formation

Decarboxylative methods are particularly relevant for the synthesis of the target molecule as they directly lead to the carboxylic acid functionality. One common strategy involves the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid, which can be heated to around 160-170 °C to yield cyclobutanecarboxylic acid. chemicalbook.comthieme-connect.de This precursor, 1,1-cyclobutanedicarboxylic acid, is readily prepared from the hydrolysis of its corresponding diethyl ester. nih.gov

Ring Expansion/Contraction and Rearrangement Strategies

Ring expansion and contraction reactions offer alternative pathways to cyclobutane derivatives, often from more readily available starting materials.

Ring Expansion: Cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. For instance, the treatment of a cyclopropyl (B3062369) carbinol with an acid can induce a ring expansion to a cyclobutanone. nih.gov This cyclobutanone can then serve as a versatile intermediate for further elaboration.

Ring Contraction: Certain five-membered ring systems can be induced to contract to a four-membered ring. For example, the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclopentanone (B42830) can lead to the formation of a cyclobutanecarboxylic acid derivative. nih.gov Another approach involves the stereospecific contraction of pyrrolidines to form multisubstituted cyclobutanes. nih.govchemistryviews.org These methods can provide access to complex cyclobutane structures with a high degree of stereocontrol.

Strategies for Benzodioxole Moiety Functionalization and Coupling

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a common scaffold in natural products and pharmacologically active molecules. Its functionalization is crucial for modulating the properties of the target compound. Modern synthetic methods offer powerful tools for the selective introduction of a wide range of substituents onto this aromatic system.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org In the context of benzodioxole synthesis, this reaction is highly effective for introducing aryl, heteroaryl, or other organic fragments onto the aromatic ring.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species (assisted by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize complex benzodioxole derivatives. For instance, new 1,3-benzodioxole compounds have been prepared in good yields by coupling a brominated benzodioxole intermediate with various substituted boronic acids. worldresearchersassociations.comresearchgate.net The reaction conditions are typically optimized by screening different catalysts, ligands, bases, and solvents to achieve the best yields. researchgate.net Dioxane has been found to be an effective solvent, and catalysts like PdCl2(PPh3)2 with K2CO3 as the base are commonly employed. worldresearchersassociations.comresearchgate.net The reactivity can be influenced by the electronic nature of the substituents on the coupling partners. worldresearchersassociations.com

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a Benzodioxole Derivative Data synthesized from multiple sources. worldresearchersassociations.comresearchgate.net

| Parameter | Optimized Condition |

| Catalyst | PdCl2(PPh3)2 |

| Ligand | PPh3 |

| Base | K2CO3 |

| Solvent | Dioxane |

| Temperature | Varies (e.g., 100 °C) |

| Atmosphere | Inert (e.g., Argon) |

Tandem (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Tandem protocols involving amidation and Michael additions are powerful strategies for constructing complex nitrogen-containing heterocyclic systems. beilstein-journals.orgnih.gov

While not a direct synthesis of the title compound's core, these protocols are relevant for functionalizing precursors or building analogous structures. For example, an organocatalytic tandem aza-Michael-aldol reaction between 2-aminobenzaldehydes and enals can produce 1,2-dihydroquinolines with high enantioselectivity. beilstein-journals.org Similarly, tandem Michael addition/enantioselective protonation reactions can be catalyzed by artificial enzymes in water, demonstrating exquisite stereocontrol in the formation of tertiary carbon stereocenters. nih.gov

These strategies highlight the potential for creating complex architectures by combining amidation—the formation of an amide bond—with a subsequent intramolecular or intermolecular Michael addition. rsc.orgnih.gov The principles of these reactions could be adapted to functionalize derivatives of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, particularly at the carboxylic acid moiety.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like halides or organometallics. nih.gov For the benzodioxole moiety, C-H functionalization offers a direct route to introduce substituents onto the aromatic ring.

Palladium-catalyzed direct arylation is a common method, though achieving regioselectivity on the benzodioxole ring can be challenging due to the presence of multiple, electronically similar C-H bonds. nih.gov The functionalization of fused heterocyclic systems often requires specific directing groups to control the position of the reaction. nih.gov For instance, in indole (B1671886) systems, which are also fused heterocycles, functionalization at specific positions like C7 often requires blocking other reactive sites or using a multi-step strategy involving reduction and subsequent oxidation. nih.gov These principles are applicable to achieving regioselective functionalization of the benzodioxole ring system.

Stereoselective Synthesis and Chiral Resolution Techniques

The title compound possesses a quaternary stereocenter at the C1 position of the cyclobutane ring. Controlling the stereochemistry at this center is a significant synthetic challenge. Methodologies for achieving this include stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective synthesis aims to directly form a specific stereoisomer. Methods for constructing multisubstituted cyclobutanes include [2+2] cycloadditions, radical cyclizations, and ring contractions. nih.gov Recently, a contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines has been reported, proceeding through a radical pathway with high stereospecificity. nih.govresearchgate.net Organocatalytic [2+2] cycloaddition protocols have also been developed for constructing nitrocyclobutanes with four contiguous stereocenters in a highly controlled diastereoselective and enantioselective manner. nih.gov

When a stereoselective synthesis is not feasible, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers. wikipedia.org The most common method for resolving carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic acid with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a strong acid. libretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Type | Example |

| Chiral Amine | (R)-1-Phenylethylamine |

| Chiral Amine | (S)-1-Phenylethylamine |

| Alkaloid | Brucine |

| Alkaloid | Cinchonidine |

| Amino Alcohol | (S)-2-(N-benzylamino)butan-1-ol |

Alternatively, chiral column chromatography, such as chiral high-performance liquid chromatography (HPLC), can be used to separate enantiomers and diastereomers analytically and preparatively. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com For the synthesis of benzodioxole derivatives, several green approaches have been developed.

One notable method is the use of microwave irradiation in conjunction with a catalyst like polyphosphoric acid to synthesize 2-phenyl-substituted 1,3-benzodioxoles from catechol and benzoic acid derivatives. tandfonline.comresearchgate.net This approach offers several advantages over conventional methods, including significantly shorter reaction times (30-120 seconds), higher yields (60-85%), and the avoidance of toxic organic solvents, as the catalyst can also act as the solvent. tandfonline.comresearchgate.netepa.gov This method reduces energy consumption and adheres to the principles of green chemistry. epa.gov

Another innovative and greener pathway involves the reaction of catechol with glycerol (B35011) carbonate (GlyC), a bio-based and non-toxic reagent, in the presence of a basic catalyst. rsc.org This solvent-free reaction can produce benzodioxane derivatives with high yield and selectivity, showcasing a sustainable alternative to traditional alkylating agents. rsc.org

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid functional group is one of the most versatile in organic chemistry, serving as a precursor for a wide array of other functional groups. fiveable.mesolubilityofthings.com Functional group interconversions (FGIs) are fundamental transformations in multi-step synthesis. imperial.ac.uk

Key transformations of the carboxylic acid moiety include:

Reduction to Primary Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). Borane (BH3) is also effective and offers selectivity, as it can reduce carboxylic acids in the presence of other functional groups like esters. fiveable.meimperial.ac.uk

Conversion to Esters (Esterification): This is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with an alcohol. solubilityofthings.comslideshare.net

Conversion to Amides (Amidation): Amides are formed by reacting a carboxylic acid with an amine. The reaction often requires activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov

Conversion to Aldehydes: While less direct, a carboxylic acid can be reduced to an aldehyde. This often involves a two-step process: first reducing the acid to a primary alcohol, and then carefully oxidizing the alcohol to the aldehyde using mild oxidants like pyridinium (B92312) chlorochromate (PCC). fiveable.me A more direct, albeit less common, method involves the reduction of an activated acid derivative, such as a thiol ester. fiveable.me

Table 3: Summary of Key Functional Group Interconversions for a Carboxylic Acid (R-COOH)

| Target Functional Group | Reagent(s) | Product |

| Primary Alcohol | 1. LiAlH4, 2. H3O+ or BH3 | R-CH2OH |

| Ester | R'-OH, H+ (acid catalyst) | R-COOR' |

| Amide | 1. SOCl2, 2. R'2NH | R-CONR'2 |

| Acyl Chloride | SOCl2 or (COCl)2 | R-COCl |

These derivatization reactions are crucial for creating libraries of compounds for structure-activity relationship studies and for preparing intermediates for more complex synthetic targets. researchgate.netnih.gov

Esterification and Amidation Reactions

The conversion of 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid into its corresponding esters and amides is a fundamental transformation in medicinal and synthetic chemistry. Direct esterification or amidation of the carboxylic acid can be challenging. A more efficient and common strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. fishersci.co.uk This activated form readily reacts with a wide range of nucleophiles, including alcohols and amines, to produce the desired esters and amides in high yields. hud.ac.ukcommonorganicchemistry.com

The first step in this two-step process is the conversion of the carboxylic acid to 1-(1,3-benzodioxol-5-yl)cyclobutanecarbonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The resulting acid chloride is a highly reactive intermediate that can be used directly in the subsequent reactions without extensive purification.

Esterification:

The reaction of 1-(1,3-benzodioxol-5-yl)cyclobutanecarbonyl chloride with various alcohols in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding esters. researchgate.net The base is necessary to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. chemguide.co.uk The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

A general scheme for the esterification is presented below:

Reactant A: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride

Reactant B: Alcohol (R-OH)

Product: Alkyl 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylate

Byproduct: Hydrochloric acid (HCl)

| Reactant A | Reactant B | Base | Solvent | Product |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Methanol | Triethylamine | Dichloromethane | Methyl 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylate |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Ethanol | Pyridine | Tetrahydrofuran | Ethyl 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylate |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Isopropanol | Triethylamine | Dichloromethane | Isopropyl 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylate |

Amidation:

Similarly, amides of 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid can be synthesized by reacting the corresponding acid chloride with primary or secondary amines. hud.ac.ukcommonorganicchemistry.com This reaction is also typically performed in the presence of a base to scavenge the HCl byproduct. fishersci.co.uk The choice of solvent and reaction conditions is similar to those used for esterification.

A general scheme for the amidation is as follows:

Reactant A: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride

Reactant B: Amine (R₁R₂NH)

Product: N-substituted 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide

Byproduct: Hydrochloric acid (HCl)

| Reactant A | Reactant B | Base | Solvent | Product |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Ammonia | Triethylamine | Dichloromethane | 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Methylamine | Triethylamine | Tetrahydrofuran | N-Methyl-1-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide |

| 1-(1,3-Benzodioxol-5-yl)cyclobutanecarbonyl chloride | Diethylamine | Pyridine | Dichloromethane | N,N-Diethyl-1-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide |

Formation of Other Substituted Analogs

The reactivity of the acid chloride intermediate, 1-(1,3-benzodioxol-5-yl)cyclobutanecarbonyl chloride, extends beyond the synthesis of simple esters and amides, allowing for the formation of a variety of other substituted analogs. This versatility makes it a key building block in the synthesis of diverse chemical libraries for drug discovery and other applications.

For instance, the acid chloride can undergo Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. This reaction allows for the introduction of the 1-(1,3-benzodioxol-5-yl)cyclobutanecarbonyl moiety onto an aromatic ring.

Furthermore, reaction of the acid chloride with other nucleophiles can lead to a range of derivatives. For example, reaction with sodium azide (B81097) (NaN₃) can produce the corresponding acyl azide, which can then be subjected to a Curtius rearrangement to yield an isocyanate, a versatile intermediate for the synthesis of ureas and carbamates.

The reduction of the acid chloride using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol, 1-(1,3-benzodioxol-5-yl)cyclobutylmethanol. This alcohol can then serve as a starting material for further functional group transformations.

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and energies. semanticscholar.org For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms.

Such calculations would provide key insights into bond lengths, bond angles, and dihedral angles. For instance, DFT could elucidate the puckering of the cyclobutane (B1203170) ring and the orientation of the carboxylic acid and benzodioxole substituents. researchgate.net Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy and Gibbs free energy, which are crucial for predicting the stability and reactivity of the compound. mdpi.com These theoretical calculations are essential for interpreting experimental data and understanding the molecule's fundamental chemical behavior. mdpi.com

Table 1: Predicted Geometrical Parameters for 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid using DFT (Note: This data is illustrative and based on typical values for similar structural motifs.)

| Parameter | Predicted Value | Structural Moiety |

|---|---|---|

| C-C Bond Length | ~1.55 Å | Cyclobutane Ring |

| C=O Bond Length | ~1.21 Å | Carboxylic Acid |

| O-H Bond Length | ~0.97 Å | Carboxylic Acid |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com Key electronic properties derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich benzodioxole ring, while the LUMO might be centered on the carboxylic acid group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties from Molecular Orbital Theory (Note: Values are exemplary.)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For a molecule with a flexible cyclobutane ring and a rotatable carboxylic acid group, like 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, multiple low-energy conformers may exist. Studies on similar cyclobutane structures show that the ring can adopt puckered conformations. researchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.combiointerfaceresearch.com An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. nih.gov This provides insights into its conformational flexibility, the stability of different conformers, and the dynamics of intramolecular hydrogen bonding. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a biological context, for example, when approaching a protein binding site.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step process of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. pku.edu.cn For instance, the synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid or its subsequent reactions could be modeled to understand the underlying mechanism.

DFT calculations are commonly used to model reaction pathways, such as cycloadditions or functional group transformations that might involve the benzodioxole or cyclobutane moieties. researchgate.net This approach can clarify whether a reaction proceeds through a concerted or stepwise mechanism, and explain observed regioselectivity and stereoselectivity. pku.edu.cn For example, modeling the decarboxylation of this acid could reveal the stability of the resulting carbanion or radical intermediate. acs.org

Ligand-Target Interaction Modeling (e.g., Molecular Docking, Molecular Dynamics)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsamipubco.com This method is central to structure-based drug design. For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, docking studies could be performed against various protein targets to explore its potential biological activities. nih.gov The benzodioxole moiety is found in numerous biologically active compounds, suggesting it could interact with various receptors. semanticscholar.orgresearchgate.net

The docking process generates a binding score, which estimates the binding affinity, and reveals potential interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues. scienceopen.com Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to observe dynamic interactions over a longer timescale. mdpi.combiointerfaceresearch.com

Table 3: Illustrative Molecular Docking Results (Note: This data is hypothetical as specific targets have not been published.)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |

| G-protein coupled receptor | -8.5 | Phe115, Trp250, Asn312 | Pi-pi stacking, Hydrogen bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com To develop a QSAR model for derivatives of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, a set of structurally similar compounds with known biological activities would be required. researchgate.net Molecular descriptors (numerical representations of chemical information) would be calculated for each compound, and statistical methods would be used to build an equation correlating these descriptors with activity. nih.gov

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov Based on the structure of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid and its potential interactions derived from docking studies, a pharmacophore model could be developed. This model would highlight the importance of the benzodioxole ring (as a hydrophobic/aromatic feature), the carboxylic acid (as a hydrogen bond donor/acceptor), and the cyclobutane scaffold (for spatial arrangement), guiding the design of new, potentially more potent analogues.

Table 4: Key Features for a Hypothetical Pharmacophore Model

| Pharmacophoric Feature | Structural Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Interaction with polar residues (e.g., Arg, Ser) |

| Aromatic Ring | Benzene (B151609) portion of Benzodioxole | Pi-pi stacking with aromatic residues (e.g., Phe, Trp) |

Studies on Stability and Reactivity of Transient Intermediates (e.g., Benzylic Radicals)

Computational and theoretical studies serve as powerful tools to investigate the transient species formed during chemical reactions, such as the benzylic radical of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid. These in-silico methods provide insights into the stability and reactivity of these short-lived intermediates, which are often challenging to study experimentally. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate key parameters that govern the behavior of these radicals. nih.govnih.gov

One of the primary indicators of the stability of a radical is the bond dissociation energy (BDE) of the precursor C-H bond. A lower BDE for the benzylic C-H bond indicates that the resulting benzylic radical is more stable and, therefore, more readily formed. For aromatic compounds, the choice of DFT functional and basis set is crucial for obtaining accurate BDE values. nih.gov Studies on similar aromatic systems have shown that functionals like M06-2X, M05-2X, and M08-HX provide highly accurate BDEs when compared to experimental data. nih.gov

The stability of the benzylic radical of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid is significantly influenced by the delocalization of the unpaired electron into the 1,3-benzodioxole (B145889) ring system. This resonance stabilization is a key factor in lowering the energy of the radical intermediate. Computational models can quantify this stabilization by analyzing the spin density distribution across the molecule. Higher spin density on the aromatic ring indicates a greater degree of delocalization and, consequently, a more stable radical. researchgate.net

The reactivity of the benzylic radical is also a subject of computational investigation. Fukui functions and frontier molecular orbital (FMO) analysis can be used to predict the most likely sites for subsequent reactions. researchgate.netsapub.org For a benzylic radical, these calculations can help determine whether it is more likely to react with another molecule or undergo rearrangement.

The following table presents illustrative computational data for the benzylic C-H bond of a model system similar to the benzylic position in 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid, based on typical values found in computational studies of related aromatic compounds. nih.govscielo.org.za

| Computational Parameter | Method | Basis Set | Illustrative Value | Significance |

| Benzylic C-H Bond Dissociation Energy (BDE) | M06-2X | 6-311++G(d,p) | 85-90 kcal/mol | Lower value indicates higher stability of the resulting benzylic radical. |

| Spin Density on Benzylic Carbon | M06-2X | 6-311++G(d,p) | ~0.7-0.8 | High value indicates significant localization of the unpaired electron on the benzylic carbon. |

| Spin Density on Aromatic Ring | M06-2X | 6-311++G(d,p) | ~0.2-0.3 | Non-zero value indicates delocalization of the unpaired electron into the ring, contributing to radical stability. |

These theoretical investigations are crucial for understanding the potential reaction mechanisms involving 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid, particularly in contexts where radical pathways may be involved. The stability of the benzylic radical suggests that reactions initiated by hydrogen abstraction from the benzylic position are plausible under appropriate conditions.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the distinct chemical environments of the protons and carbon atoms within the 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid molecule.

One-dimensional NMR techniques provide fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the aliphatic protons of the cyclobutane (B1203170) ring, and the acidic proton of the carboxyl group.

Aromatic Protons: The three protons on the benzodioxole ring would appear as distinct signals in the aromatic region (typically δ 6.5-7.0 ppm). Their splitting patterns (doublet, doublet of doublets) would be dictated by their coupling to adjacent protons.

Dioxole Protons: The two protons of the -OCH₂O- group are chemically equivalent and would likely appear as a sharp singlet around δ 5.9-6.0 ppm.

Cyclobutane Protons: The six protons on the cyclobutane ring are diastereotopic and would produce complex multiplets in the aliphatic region (typically δ 1.8-2.8 ppm).

Carboxylic Acid Proton: The acidic proton of the -COOH group would appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which can exchange with deuterium (B1214612) upon addition of D₂O.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet |

| Dioxole (-OCH₂O-) | 5.9 - 6.1 | Singlet |

| Cyclobutane (-CH₂-) | 1.8 - 2.8 | Multiplet |

¹³C NMR and APT Spectroscopy: The carbon-13 NMR spectrum would reveal all 12 unique carbon environments in the molecule. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (δ 175-185 ppm).

Aromatic Carbons: The six carbons of the benzodioxole ring would resonate in the aromatic region (δ 100-150 ppm). The two carbons bonded to oxygen (-O-C-O-) would be the most downfield in this region.

Quaternary Carbon: The sp³ quaternary carbon of the cyclobutane ring, attached to the aromatic ring and the carboxyl group, would appear around δ 45-55 ppm.

Methylene Carbons: The three methylene carbons of the cyclobutane ring would appear in the upfield region (δ 20-40 ppm). The dioxole methylene carbon (-OCH₂O-) would be found further downfield (δ ~101 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | APT/DEPT Signal |

|---|---|---|

| Carboxylic Acid (-COOH) | 175 - 185 | C (Quaternary) |

| Aromatic (Ar-C-O) | 145 - 150 | C (Quaternary) |

| Aromatic (Ar-CH) | 105 - 125 | CH (Methine) |

| Aromatic (Ar-C-C) | 130 - 135 | C (Quaternary) |

| Dioxole (-OCH₂O-) | 100 - 102 | CH₂ (Methylene) |

| Cyclobutane (Quaternary C) | 45 - 55 | C (Quaternary) |

| Cyclobutane (-CH₂-) | 20 - 40 | CH₂ (Methylene) |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the cyclobutane ring and between neighboring aromatic protons on the benzodioxole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic CH, cyclobutane CH₂, and dioxole OCH₂O groups to their corresponding carbon signals predicted above.

Correlations from the cyclobutane protons to the quaternary cyclobutane carbon and the carboxylic acid carbon.

Correlations from the aromatic protons to the quaternary cyclobutane carbon, confirming the attachment point of the cyclobutane ring.

Correlations from the dioxole methylene protons to the two adjacent aromatic carbons.

While no specific solid-state NMR (ssNMR) studies for this compound are documented, this technique would be valuable for characterizing its solid form. ssNMR can be used to study crystalline polymorphism, identify different solid forms (e.g., hydrates, solvates), and analyze the molecular packing and intermolecular interactions within the crystal lattice, which are not observable in solution-state NMR.

Mass Spectrometry Techniques

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid (C₁₂H₁₂O₄), the expected exact mass can be calculated for various ions.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺˙ | C₁₂H₁₂O₄ | 220.0736 |

| [M+H]⁺ | C₁₂H₁₃O₄ | 221.0814 |

| [M+Na]⁺ | C₁₂H₁₂NaO₄ | 243.0633 |

Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da), followed by fragmentation of the cyclobutane ring.

Direct analysis of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid by GC-MS can be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid functional group. For effective GC-MS analysis, derivatization is typically required. The most common method is esterification (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) to convert the carboxylic acid into a more volatile ester.

Once derivatized, GC-MS analysis would provide a retention time characteristic of the derivative and a mass spectrum that could be used for identification. The fragmentation pattern in the mass spectrum would be influenced by the derivative used but would still provide structural information about the core benzodioxole and cyclobutane moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Untargeted Metabolomics for Compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rjpbcs.com This method is indispensable for confirming the molecular weight and fragmentation pattern of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid. In a typical analysis, the compound is first ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (C₁₂H₁₂O₄), the expected molecular weight is 220.22 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint.

Untargeted metabolomics represents a hypothesis-free approach to analyze all measurable small molecules in a sample. ceu.es While not typically used for the characterization of a single pure compound, the principles can be applied to identify the compound in complex mixtures or to study its metabolic fate. nih.govbham.ac.uk LC-MS is a primary tool in these studies, capable of detecting the presence and quantity of plant metabolites and their derivatives in complex herbal mixtures. nih.gov The high sensitivity and selectivity of LC-MS/MS make it a cornerstone for modern chemical analysis. shimadzu.com.sg

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid is characterized by absorption bands corresponding to its distinct functional groups. Due to strong intermolecular hydrogen bonding, carboxylic acids typically show a very broad O-H stretching band in the region of 3500-2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ range. spectroscopyonline.com Other key signals include those from the benzodioxole ring, such as the aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and the characteristic C-O-C stretches of the dioxole ring. The cyclobutane ring will contribute C-H stretching vibrations around 2950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. nih.gov The C=O stretch is also a prominent feature in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals, which would be characteristic of the benzodioxole moiety.

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3500-2500 | Weak/Not observed | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730-1700 | 1730-1700 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Variable | Medium-Strong |

| Benzodioxole | Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Benzodioxole | Aromatic C=C stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Medium-Strong |

| Benzodioxole | C-O-C stretch | ~1250, ~1040 | Variable | Strong |

| Cyclobutane | Aliphatic C-H stretch | 2980-2850 | 2980-2850 | Medium |

X-ray Crystallography for Precise Structural Determination and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid, it is possible to determine exact bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity of the benzodioxole and cyclobutanecarboxylic acid moieties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃ |

| Formula Weight | 192.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.944 (2) |

| b (Å) | 11.143 (2) |

| c (Å) | 7.4600 (15) |

| β (°) | 100.69 (3) |

| Volume (ų) | 975.6 (3) |

| Z | 4 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and, in the case of a racemic mixture, from its enantiomer.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid. A reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. Given the acidic nature of the analyte, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak. Detection is commonly achieved using a UV detector, set to a wavelength where the benzodioxole chromophore absorbs strongly, likely around 280-290 nm.

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

The carbon atom of the cyclobutane ring attached to both the benzodioxole ring and the carboxylic acid group is a chiral center. Therefore, 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid exists as a pair of enantiomers. Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. mdpi.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving separation. For instance, a study on a related complex molecule successfully used an Ultron ES-OVM chiral column with a gradient of acetonitrile and water to separate four isomers. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Ultron ES-OVM or Cellulose-based) |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol with acidic modifier |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 285 nm |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: Elemental analysis determines the mass percentages of carbon, hydrogen, and oxygen in the compound. For 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid (C₁₂H₁₂O₄), the theoretical values are calculated based on its molecular formula and atomic weights. This analysis is a fundamental check of purity and empirical formula confirmation.

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 65.45% |

| Hydrogen (H) | 5.49% |

| Oxygen (O) | 29.06% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. dntb.gov.ua This technique provides information about the thermal stability and decomposition profile of the compound. For a carboxylic acid, the TGA curve would likely show initial stability up to a certain temperature, followed by one or more mass loss steps corresponding to decarboxylation and subsequent decomposition of the organic structure. researchgate.net The decomposition of carboxyl groups is a common initial step in the thermal degradation of such compounds. researchgate.net

In Vitro and Mechanistic Biological Investigations

Identification and Characterization of Specific Molecular Targets and Pathways

Research into the specific molecular targets of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid has pointed towards potential interactions with central nervous system receptors. The benzodioxole moiety is a common feature in a variety of biologically active compounds, and its derivatives have been investigated for their effects on numerous cellular pathways. Studies on related benzodioxole compounds suggest a possible modulatory role on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system.

Furthermore, the benzodioxole scaffold has been identified in compounds designed as cyclooxygenase (COX) inhibitors, suggesting that 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid could potentially interact with enzymes in the inflammatory cascade. The cyclobutane (B1203170) ring, on the other hand, is a structural feature present in some antagonists of integrin receptors, which are involved in cell adhesion and signaling.

While direct studies on 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid are limited, the known activities of its core structural components suggest that its molecular targets may lie within the domains of neurotransmission, inflammation, and cell adhesion.

Enzyme Modulation Studies: In Vitro Inhibition and Activation Mechanisms (e.g., α-amylase, α-glucosidase)

Several studies have highlighted the potential of benzodioxole derivatives to act as enzyme inhibitors. Specifically, compounds containing the benzodioxole ring have been investigated for their ability to inhibit α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing hyperglycemia.

For instance, a study on novel benzodioxol carboxamide derivatives demonstrated potent in vitro α-amylase inhibition. Two of the synthesized compounds, IIa and IIc, exhibited significant inhibitory activity with IC50 values of 0.85 µM and 0.68 µM, respectively. Although these are not the exact compound of interest, they share the core benzodioxole structure, suggesting that 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid may also possess similar inhibitory properties.

The table below summarizes the α-amylase inhibitory activity of related benzodioxol carboxamide derivatives.

| Compound | α-Amylase IC50 (µM) |

|---|---|

| IIa | 0.85 |

| IIc | 0.68 |

Receptor Binding and Allosteric Modulation Studies (e.g., AMPA receptors, Integrins)

The structural components of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid suggest potential interactions with specific receptor systems. The benzodioxole moiety is present in a class of compounds known as AMPA receptor modulators. These modulators can enhance or inhibit the function of AMPA receptors, which are central to synaptic plasticity and learning and memory. A recent study on hybrid benzodioxole-propanamide (BDZ-P) compounds revealed their potential as negative allosteric modulators of AMPA receptors, with one compound, BDZ-P7, showing significant inhibition of various AMPA receptor subunits.

The cyclobutane carboxylic acid scaffold has been utilized in the design of integrin antagonists. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their antagonists have therapeutic potential in areas such as oncology and inflammation. The constrained cyclobutane ring can mimic the presentation of key interaction motifs, such as the Arg-Gly-Asp (RGD) sequence, to the integrin binding pocket.

While direct binding data for 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid on AMPA receptors or integrins is not currently available, the activities of structurally related compounds provide a strong rationale for investigating its potential in these areas.

Structure-Activity Relationship (SAR) Profiling of Analogs and Substituent Effects

The biological activity of benzodioxole and cyclobutane derivatives is significantly influenced by the nature and position of substituents. Structure-activity relationship (SAR) studies on related compounds provide insights into the potential effects of modifying the 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid structure.

For benzodioxole derivatives, the introduction of different functional groups can modulate their activity. For example, in a series of benzodioxole derivatives synthesized as potential COX inhibitors, the presence and position of halogen atoms on an associated phenyl ring were found to be critical for activity and selectivity. Ortho-halogenated compounds generally showed better activity than their meta-counterparts. Furthermore, the nature of the linkage to the benzodioxole ring, such as an ester versus a carboxylic acid, also influenced the inhibitory potency against COX enzymes.

In the context of cyclobutane-based integrin antagonists, the stereochemistry and the nature of the side chains attached to the cyclobutane ring are crucial for high-affinity binding. The cyclobutyl ring serves to orient the pharmacophoric groups in a specific spatial arrangement that mimics the natural ligand.

The table below illustrates the impact of substituents on the COX inhibitory activity of some benzodioxole derivatives.

| Compound | Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| 3b | ortho-Iodo (ester) | 1.12 | 1.30 |

| 4d | ortho-Chloro (acid) | 4.25 | 2.35 |

| 4f | 2,4-dichloro (acid) | 0.725 | >50 |

In Vitro Cellular Pathway Modulation Studies (e.g., signaling cascades, cellular assays)

The diverse biological activities reported for benzodioxole derivatives suggest their potential to modulate various cellular signaling pathways. For instance, certain benzodioxole compounds have been shown to possess anti-tumor properties by inducing apoptosis and inhibiting the thioredoxin system in cancer cells.

In a study investigating benzodioxole derivatives for their anticancer and antioxidant activities, carboxamide-containing compounds demonstrated the ability to reduce α-fetoprotein secretion in Hep3B liver cancer cells and induce cell cycle arrest at the G2-M phase. This indicates an interaction with the cellular machinery that controls cell proliferation and survival.

Furthermore, the potential modulation of AMPA receptors by benzodioxole-containing compounds, as discussed in section 5.3, would directly impact intracellular signaling cascades related to calcium influx and downstream kinase activation, which are fundamental to neuronal function and plasticity.

Metabolic Transformation Pathways in Preclinical In Vitro Models (e.g., microsomal stability, metabolite identification)

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro models, such as liver microsomes, are commonly used to assess metabolic stability and identify potential metabolites.

The 1,3-benzodioxole (B145889) ring is known to undergo metabolism by cytochrome P450 (CYP) enzymes. A key metabolic pathway involves the oxidative cleavage of the methylenedioxy bridge, which can lead to the formation of a catechol metabolite. This catechol can then be further oxidized to a reactive ortho-quinone species. The metabolism of the benzodioxole moiety can also lead to the formation of a carbene intermediate that can irreversibly inhibit CYP enzymes, a phenomenon known as mechanism-based inhibition. This has implications for potential drug-drug interactions.

Fluorination of the benzodioxole ring has been explored as a strategy to improve metabolic stability and modulate drug-target interactions. While specific microsomal stability data for 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid is not available, the known metabolic pathways of the benzodioxole ring provide a framework for predicting its potential biotransformation.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

Another promising direction is the refinement of coupling reactions for derivatization. The use of advanced coupling agents, such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyluronium (HBTU), has shown success in forming amide bonds under mild conditions for other carboxylic acids, a technique that could be adapted to create libraries of amide derivatives of the title compound for biological screening. mdpi.com Research into scalable syntheses, perhaps adapting methods used for other cyclobutane (B1203170) hydroxy acids which employ inexpensive starting materials in double-alkylation reactions, will be crucial for producing the compound in sufficient quantities for extensive investigation. acs.org

Exploration of New Biological Targets and Mechanistic Modalities

The structural motifs within 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid, specifically the benzodioxole ring, are present in numerous biologically active compounds. This suggests a broad, yet largely unexplored, potential for biological activity. A significant future direction will be the comprehensive screening of this compound against a wide array of biological targets. The benzodioxole moiety is a key feature in compounds designed as kinase inhibitors. nih.gov For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine has been identified as a highly selective c-Src/Abl kinase inhibitor. nih.gov This precedent strongly suggests that 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid and its analogs should be investigated for activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Beyond kinases, the compound could be screened against other enzyme families, such as carboxylesterases, where selective inhibitors have been developed to modulate drug toxicity. nih.gov Elucidating the mechanism of action for any identified biological activity will be a critical subsequent step, involving techniques like differential proteomics, genetic screening, and biochemical assays to pinpoint molecular interactions and affected pathways.

Design and Synthesis of Conformationally Restricted Analogs for Enhanced Selectivity

To improve potency and selectivity for specific biological targets, the design and synthesis of conformationally restricted analogs will be a key research avenue. The cyclobutane ring already imparts a degree of rigidity to the molecule compared to an open alkyl chain. However, further modifications can be introduced to fine-tune its three-dimensional shape and optimize its interaction with a target's binding site.

Future work could involve creating bicyclic or spirocyclic analogs, or introducing substituents onto the cyclobutane ring to lock the molecule into a preferred conformation. Quantitative structure-activity relationship (QSAR) models, built upon data from initial screening, can guide the rational design of these new analogs. nih.gov By correlating structural features with biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby enhancing the efficiency of the drug discovery process. The goal is to develop molecules that exhibit high affinity for their intended target while minimizing off-target effects. nih.gov

Applications as Chemical Probes and Research Tools for Biological Systems

Once a specific biological target for 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid is identified and validated, the scaffold can be developed into a valuable chemical probe for studying biological systems. By modifying the parent compound, researchers can create tools for target identification and validation. For instance, an alkyne or azide (B81097) handle could be appended to the molecule, allowing for its use in affinity-based protein profiling or for visualizing its subcellular localization through click chemistry.

These chemical probes would enable researchers to "pull down" interacting proteins from cell lysates, helping to confirm the direct target and identify other components of the protein complex involved. Such tools are invaluable for dissecting complex biological pathways and understanding the compound's mechanism of action at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and will be integral to the future development of 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid. nih.govmdpi.com AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to forecast the properties of novel, unsynthesized analogs of the target compound, including their potential efficacy and toxicity. mdpi.com

| Research Avenue | Key Methodologies and Approaches | Potential Outcomes |

| Novel Synthesis | C-H functionalization, Palladium-catalyzed cyclizations, Advanced coupling agents. | More efficient, scalable, and environmentally friendly production. |

| New Biological Targets | High-throughput screening against kinase and enzyme panels, Proteomics. | Identification of novel therapeutic applications in areas like oncology. |

| Analog Design | QSAR modeling, Synthesis of conformationally restricted and spirocyclic analogs. | Compounds with enhanced potency and target selectivity. |

| Chemical Probes | "Click chemistry" modifications, Affinity-based protein profiling. | Tools to validate targets and elucidate biological mechanisms. |

| AI/ML Integration | Generative models for de novo design, Predictive QSAR, Retrosynthesis planning. | Accelerated optimization of compound properties and synthetic routes. |

| Advanced Analytics | 2D NMR spectroscopy (e.g., DOSY), GC-MS and LC-MS with derivatization. | Comprehensive characterization and sensitive quantification in biological matrices. |

Development of Advanced Analytical Techniques for Comprehensive Characterization

As novel analogs are synthesized and their biological interactions are studied, the need for advanced analytical techniques for their comprehensive characterization and quantification will become paramount. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods will be required. Two-dimensional NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), could be employed for the characterization of complex mixtures or to study interactions with biological macromolecules. researchgate.net

For quantification in complex biological matrices like plasma or urine, highly sensitive and selective methods will need to be developed. This will likely involve hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com The development of specific derivatization strategies, for example, using reagents like isobutyl chloroformate, could enhance the volatility and ionization efficiency of the compound, thereby improving detection limits for trace-level analysis in metabolic or pharmacokinetic studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid?

- Methodological Answer : Synthesis typically involves coupling a benzodioxol-substituted precursor with a cyclobutane carboxylic acid derivative. For example, a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could link the benzodioxol moiety to the cyclobutane ring. Post-functionalization steps (e.g., hydrolysis of esters or nitriles) yield the carboxylic acid group. Ensure inert conditions (e.g., argon atmosphere) to prevent side reactions with sensitive intermediates. Purity is confirmed via HPLC or NMR .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH-dependent stability : Monitor hydrolysis rates via UV-Vis spectroscopy or LC-MS in buffers (pH 1–13).

- Light sensitivity : Expose samples to UV/Vis light and track degradation via chromatographic methods.

Avoid storage near strong oxidizers, as carbon oxide byproducts may form during decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzodioxol aromatic protons (δ 6.7–7.1 ppm) and cyclobutane ring protons (δ 2.5–3.5 ppm).

- IR : Look for carbonyl stretches (C=O, ~1700 cm) and benzodioxol ether linkages (C-O-C, ~1250 cm).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the reactivity of the carboxylic acid group?

- Methodological Answer : The cyclobutane’s ring strain (≈26 kcal/mol) increases the carboxylic acid’s electrophilicity. Investigate via:

- Kinetic studies : Compare esterification rates with non-strained analogs (e.g., cyclohexane derivatives) under identical conditions.

- Computational modeling : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals.

Strain may also enhance susceptibility to nucleophilic attack or decarboxylation under thermal stress .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformation?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. To address:

- Solvent-dependent NMR : Compare experimental coupling constants () in CDCl, DMSO-d, etc., with simulated -values from molecular dynamics (MD) trajectories.

- X-ray crystallography : Determine solid-state conformation (e.g., envelope vs. planar cyclobutane) and compare to gas-phase DFT geometries. Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) may stabilize non-ideal conformations .

Q. How does the electron-rich benzodioxol group modulate the acidity of the carboxylic acid?

- Methodological Answer : The benzodioxol’s electron-donating methoxy groups increase electron density at the aromatic ring, potentially reducing acidity via resonance effects.

- Experimental approach : Measure pKa via potentiometric titration in aqueous/organic solvent mixtures.

- Comparative analysis : Synthesize analogs with electron-withdrawing substituents (e.g., nitro groups) and compare acid dissociation constants.

Computational electrostatic potential maps (ESP) can visualize charge distribution differences .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound under oxidative conditions?

- Methodological Answer : Despite limited toxicology data, assume acute toxicity risks. Use:

- Respiratory protection : NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs).

- Ventilation : Perform reactions in fume hoods with scrubbers to capture carbon oxide byproducts.

- Incompatibility testing : Avoid mixing with peroxides or strong oxidizers (e.g., KMnO) without prior small-scale compatibility assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products